molecular formula C15H15N3O5S B12675577 Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester CAS No. 112006-94-7

Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester

Cat. No.: B12675577
CAS No.: 112006-94-7
M. Wt: 349.4 g/mol
InChI Key: NHNQLTZFUJPTCB-UHFFFAOYSA-N
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Description

Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester is a complex organic compound with a unique structure that includes a carbamic acid moiety, a pyridine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a sulfonyl chloride, followed by the introduction of a dimethylamino group. The final step involves the esterification of the carbamic acid with phenol under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonyl group or the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or alter cellular pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
  • Carbamic acid, phenyl ester
  • Carbamic acid, N-[4-chloro-2-fluoro-5-[[[[methyl (1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, methyl ester

Uniqueness

Carbamic acid, N-((3-((dimethylamino)carbonyl)-2-pyridinyl)sulfonyl)-, phenyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound in various research fields.

Properties

CAS No.

112006-94-7

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

IUPAC Name

phenyl N-[3-(dimethylcarbamoyl)pyridin-2-yl]sulfonylcarbamate

InChI

InChI=1S/C15H15N3O5S/c1-18(2)14(19)12-9-6-10-16-13(12)24(21,22)17-15(20)23-11-7-4-3-5-8-11/h3-10H,1-2H3,(H,17,20)

InChI Key

NHNQLTZFUJPTCB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)OC2=CC=CC=C2

physical_description

Dry Powder

Origin of Product

United States

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